3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid
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Overview
Description
3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid is a chemical compound with the molecular formula C10H7BrF2O3 It is known for its unique structure, which includes a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid typically involves the following steps:
Bromination: The starting material, 2-difluoromethoxy-phenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Methoxylation: The difluoromethoxy group is introduced through a methoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxy-phenyl)-acrylic acid: Similar structure but lacks the difluoromethoxy group.
3-(5-Chloro-2-difluoromethoxy-phenyl)-acrylic acid: Contains a chlorine atom instead of bromine.
3-(5-Bromo-2-difluoromethoxy-phenyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
The presence of both bromine and difluoromethoxy groups in 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid makes it unique compared to its analogs
Properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDTZLBJFJSGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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